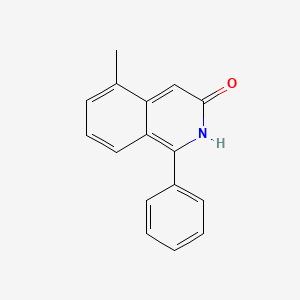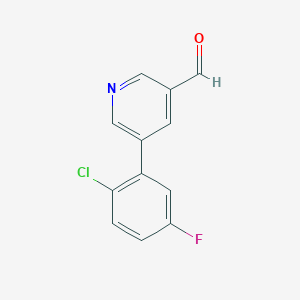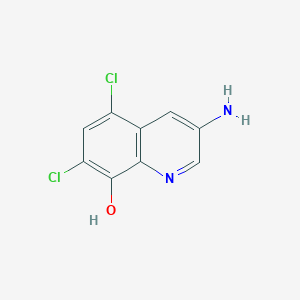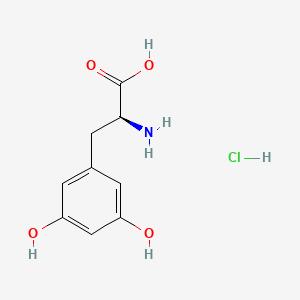
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a styryl group at the 4-position and a methyl group at the 1-position of the imidazole ring, with an amine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The styryl group can be introduced via a Heck coupling reaction, where a styrene derivative is coupled with the imidazole precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further optimize the process .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The styryl group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Uniqueness
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the styryl group enhances its ability to interact with hydrophobic targets, while the amine group provides opportunities for further functionalization .
Propriétés
Formule moléculaire |
C12H14ClN3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
3-methyl-5-[(E)-2-phenylethenyl]imidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-15-9-14-11(12(15)13)8-7-10-5-3-2-4-6-10;/h2-9H,13H2,1H3;1H/b8-7+; |
Clé InChI |
BXYBYIOYUPUMFI-USRGLUTNSA-N |
SMILES isomérique |
CN1C=NC(=C1N)/C=C/C2=CC=CC=C2.Cl |
SMILES canonique |
CN1C=NC(=C1N)C=CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)


![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)




![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)

